N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide is a chemical compound with a complex structure that includes a pyrazole ring, a cyclopropyl group, and a triethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl group. The final step involves the coupling of the pyrazole derivative with 3,4,5-triethoxybenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide
- N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Uniqueness
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-5-26-18-10-15(11-19(27-6-2)20(18)28-7-3)21(25)22-13-16-12-17(14-8-9-14)24(4)23-16/h10-12,14H,5-9,13H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTGCKAPYZQNDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN(C(=C2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.